molecular formula C10H8N2 B1664535 1,3-Phenylenediacetonitrile CAS No. 626-22-2

1,3-Phenylenediacetonitrile

Cat. No. B1664535
CAS RN: 626-22-2
M. Wt: 156.18 g/mol
InChI Key: GRPFZJNUYXIVSL-UHFFFAOYSA-N
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Description

1,3-Phenylenediacetonitrile is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its molecular formula is C10H8N2 and it has a molecular weight of 156.18 .


Synthesis Analysis

1,3-Phenylenediacetonitrile has been used in the formation of covalent organic frameworks (COFs). These frameworks are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries .


Molecular Structure Analysis

The molecular structure of 1,3-Phenylenediacetonitrile consists of a phenyl ring with two acetonitrile groups attached to the 1 and 3 positions .


Chemical Reactions Analysis

1,3-Phenylenediacetonitrile has been used in the synthesis of electro- and photoactive COFs. The nitrile groups induce steric hindrance effects that inhibit concentration quenching of emission .


Physical And Chemical Properties Analysis

1,3-Phenylenediacetonitrile is a white adhering crystal . It has a melting point of 32-35 °C and a boiling point of 170 °C at 25 mmHg . It is insoluble in water .

Safety And Hazards

1,3-Phenylenediacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

1,3-Phenylenediacetonitrile has been used in the formation of fluorescent organic nanoparticles (FONs) with promising potential for real-world applications . Future research may focus on exploring its potential in other optoelectronic devices.

properties

IUPAC Name

2-[3-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPFZJNUYXIVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211645
Record name Acetonitrile, m-phenylenedi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Phenylenediacetonitrile

CAS RN

626-22-2
Record name 1,3-Benzenediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediacetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Phenylenediacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77095
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, m-phenylenedi-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenylenediacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.943
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Record name 1,3-BENZENEDIACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
YL Aly, EB Pedersen, P La Colla… - Journal of Heterocyclic …, 2007 - Wiley Online Library
Reaction of 1,3‐phenylenediacetonitrile with the zinc organometallic reagent of ethyl 2‐bromobutyrate afforded the 1,3‐phenylene‐bis(acetoacetate) 2 which was used as the starting …
Number of citations: 3 onlinelibrary.wiley.com
S Yang, Y Chen, S Li - Inorganica Chimica Acta, 2023 - Elsevier
The introduction of cyan (CN - ) typically requires toxic cyanides or the use of organometallic catalysts to catalyze CC bond cleavage in organics at high temperatures. Herein, the …
Number of citations: 2 www.sciencedirect.com
L Shixiong, S Yang, B Liao - Cu (Ii) Ultrathin Nanosheets - papers.ssrn.com
The introduction of cyan (CN-) typically requires toxic cyanides or the use of organometallic catalysts to catalyze CC bond cleavage in organics at high temperatures. In this paper, the …
Number of citations: 0 papers.ssrn.com
X Sun, M Jin, X Wu, H Pan, D Wan… - Journal of Polymer …, 2018 - Wiley Online Library
Three novel types of thiophene‐containing oxime sulfonates with a big π‐conjugated system were reported as non‐ionic photoacid generators. The irradiation of the newly synthesized …
Number of citations: 21 onlinelibrary.wiley.com
P La Colla, R Loddo - academia.edu
Since the synthesis of 1-[(2-hydroxyethoxy) methyl]-6-(phenylthio) thymine (HEPT) by Miyasaka et al.[1] in 1989, there has been a growing interest in non-nucleoside reverse …
Number of citations: 0 www.academia.edu
A Dong, Y Zhu, M Ren, X Sun, V Murugadoss… - Engineered …, 2019 - espublisher.com
Cyano-bearing conjugated polycarbazoles PHN-1 and PHN-2 were efficiently prepared in high yields from corresponding monomers with paraand meta-configuration by oxidative …
Number of citations: 27 www.espublisher.com
L Liao, Y Pang, L Ding… - Journal of Polymer Science …, 2003 - Wiley Online Library
A soluble cyano‐substituted poly[(1,3‐phenylene vinylene)‐alt‐(1,4‐phenylene vinylene)] derivative (9) was synthesized and characterized. Comparison between 9 and its model …
Number of citations: 12 onlinelibrary.wiley.com
G Yin, S Zhang, S Wang, B Zhang… - … für Kristallographie-New …, 2017 - degruyter.com
C 20 H 15 Co 2 N 8 , monoclinic, P2 1 /c (no. 14), a = 7.2692(3) Å, b = 20.5546(10) Å, c = 13.7394(6) Å, β = 90.001(1), V = 2052.88(16) Å 3 , Z = 4, R gt (F) = 0.0415, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
R Nouri, E Tahmasebi, A Morsali - Materials Chemistry and Physics, 2017 - Elsevier
In this study, a magnetic infinite coordination polymer with the morphology of nanocapsule, as an efficient adsorbent for removal of Hg 2+ ions has been introduced. This infinite …
Number of citations: 15 www.sciencedirect.com
JF Wolfe - 1993 - ntrs.nasa.gov
The goal of this research program was to synthesize a series of unique monomers of type I to be utilized at NASA-Langley in the preparation of new poly(arylene ether ketones), poly(…
Number of citations: 3 ntrs.nasa.gov

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